Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper
Overview
Description
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper is a coordination compound where copper is complexed with two molecules of 1,1,1,5,5,5-hexafluoropentane-2,4-dione. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper typically involves the reaction of copper(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in a suitable solvent. For instance, copper(II) acetate can be reacted with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in ethanol under reflux conditions to yield the desired complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper undergoes various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the hexafluoropentane-2,4-dione ligands can be replaced by other ligands such as diazines.
Coordination Reactions: Formation of adducts with other ligands, altering the coordination environment around the copper center.
Common Reagents and Conditions
Common reagents used in these reactions include diazines like 2,3,5-trimethylpyrazine, 5-methylpyrimidine, and 3-methylpyridazine. These reactions are typically carried out in solvents like light petroleum under controlled temperature conditions .
Major Products
The major products formed from these reactions are various copper complexes with different coordination environments, which can be characterized by techniques such as X-ray crystallography .
Scientific Research Applications
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper involves its ability to coordinate with various ligands, altering its electronic structure and reactivity. The copper center can participate in redox reactions, facilitating electron transfer processes that are crucial in catalytic applications .
Comparison with Similar Compounds
Similar Compounds
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)palladium: Similar structure but with palladium instead of copper.
1,1,1,5,5,5-Hexafluoropentane-2,4-dionato complexes with other metals: Such as nickel, cobalt, and zinc complexes.
Uniqueness
The uniqueness of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper lies in its specific electronic properties imparted by the copper center and the hexafluoropentane-2,4-dione ligands. These properties make it particularly effective in catalytic and electronic applications compared to its analogs with other metals .
Properties
IUPAC Name |
copper;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXGNBMOOYOYIS-PAMPIZDHSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2CuF12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14781-45-4, 155640-85-0 | |
Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014781454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Copper(II) hexafluoroacetylacetonate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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